molecular formula C16H25N7O2S B6129611 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B6129611
M. Wt: 379.5 g/mol
InChI Key: CCCUZDBFOJKOKH-UHFFFAOYSA-N
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Description

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of oxadiazole, thiadiazole, and piperazine moieties

Properties

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2S/c1-4-5-11(2)14-19-20-15(26-14)18-16(24)23-8-6-22(7-9-23)10-13-17-12(3)25-21-13/h11H,4-10H2,1-3H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCUZDBFOJKOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)N2CCN(CC2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide followed by cyclization.

    Coupling of the oxadiazole and thiadiazole rings: This step involves the use of coupling agents such as carbodiimides to link the two heterocyclic rings.

    Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its combination of heterocyclic rings may confer unique pharmacological properties, such as antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and thiadiazole rings may play a role in binding to these targets, while the piperazine moiety could influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 2-ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid

Uniqueness

The uniqueness of 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide lies in its combination of oxadiazole, thiadiazole, and piperazine moieties. This combination is not commonly found in other compounds, which may confer unique chemical and biological properties.

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